molecular formula C10H9NO3 B2928268 2-Cyano-3-(4-hydroxyphenyl)propanoic acid CAS No. 90924-41-7

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B2928268
CAS RN: 90924-41-7
M. Wt: 191.186
InChI Key: LGFZBEPKZGLLAC-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 250 mL par shaker flask was charged 2-cyano-3-(4-hydroxy-phenyl)-acrylic acid (0.5 g, 2.6 mmol) in ethyl acetate (10 mL) and the solution was purged with nitrogen for 10 minutes. Then 10% palladium on carbon (0.07 g) was added under nitrogen atmosphere. After addition, the mixture was hydrogenated at 30 psi for 3 days. After completion of the reaction (monitored by TLC), the RM was filtered through celite bed and the residue was washed thoroughly with methanol (15 mL). After filtration, the filtrate was concentrated to distill off the solvent and dried under vacuum. The product was obtained as yellow liquid 0.5 g, yield: 98.9%): MS (ESI, 120 eV): m/z=192.1 (M+H)+; 1H NMR (300 MHz, DMSO-d6): δ 7.07-7.10 (d, 2H), 6.70-6.72 (d, 2H), 4.17-4.21 (t, 1H), 2.92-3.09 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98.9%

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])#[N:2]>C(OCC)(=O)C>[C:1]([CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)[C:4]([OH:6])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was purged with nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Then 10% palladium on carbon (0.07 g) was added under nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
FILTRATION
Type
FILTRATION
Details
the RM was filtered through celite bed
WASH
Type
WASH
Details
the residue was washed thoroughly with methanol (15 mL)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)C(C(=O)O)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.